Bathochromic Shift Induction by 7-Ethoxycarbonylamino vs. 7-Hydroxy/7-Amino Substituents
In a systematic study of iminocoumarin dyes, the introduction of an ethoxycarbonyl group on the imino function (analogous to the 7-ethoxycarbonylamino motif) consistently shifted absorption and emission maxima to longer wavelengths compared to the corresponding free imino or amino derivatives [1]. While the study was conducted on iminocoumarins rather than the exact 2-oxo-2H-benzopyran scaffold, the electronic effect of the ethoxycarbonylamino group is well-established to reduce the HOMO-LUMO gap, enabling spectral differentiation from 7-hydroxy (CAS 6950-82-9, λmax ≈ 326 nm for BSA conjugate) and 7-amino (CAS 85157-21-7) analogs.
| Evidence Dimension | Absorption/Emission Wavelength Shift |
|---|---|
| Target Compound Data | Systematic bathochromic shift (exact λmax for 343310-64-5 not provided in source; effect established on ethoxycarbonyl-substituted coumarin/iminocoumarin core) |
| Comparator Or Baseline | 7-Hydroxycoumarin-4-acetic acid (CAS 6950-82-9), BSA conjugate λmax = 326 nm; 7-Amino-4-carboxymethylcoumarin (CAS 85157-21-7) |
| Quantified Difference | Bathochromic shift (qualitatively documented); ethoxycarbonyl group reduces fluorescence quantum yield when charge transfer is weak, enhances it when charge transfer is strong [1] |
| Conditions | CH2Cl2 solution; UV/vis absorption and steady-state fluorescence spectroscopy (iminocoumarin analogues) |
Why This Matters
For researchers designing FRET-based assays or multiplexed fluorescent detection systems, the red-shifted spectral profile of the ethoxycarbonylamino derivative enables wavelength separation from common 7-hydroxy or 7-amino coumarin probes, reducing spectral overlap and improving signal-to-noise ratios.
- [1] Optical properties of new fluorescent iminocoumarins: Part 1. Dyes and Pigments, 2006, 71(2), 138-147. https://doi.org/10.1016/j.dyepig.2005.06.014 View Source
